1-Benzyl-3,3-difluoropiperidine-4,4-diol
Overview
Description
1-Benzyl-3,3-difluoropiperidine-4,4-diol is a chemical compound with the CAS Number: 1067914-81-1 . It has a molecular weight of 243.25 and its IUPAC name is 1-benzyl-3,3-difluoro-4,4-piperidinediol . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The linear formula of 1-Benzyl-3,3-difluoropiperidine-4,4-diol is C12H15F2NO2 . The InChI code for this compound is 1S/C12H15F2NO2/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10/h1-5,16-17H,6-9H2 .Physical And Chemical Properties Analysis
1-Benzyl-3,3-difluoropiperidine-4,4-diol is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It has a melting point range of 121.0 to 125.0 degrees Celsius , with a specific melting point reported at 123 degrees Celsius .Scientific Research Applications
Synthesis and Potential in Medicinal Chemistry
A significant application of 1-Benzyl-3,3-difluoropiperidine-4,4-diol in scientific research is its potential as a building block in medicinal chemistry. The compound has been synthesized and evaluated for its use in creating fluorinated gamma-amino acids, which are important for developing pharmaceuticals due to the unique properties imparted by fluorine atoms, such as increased stability and lipophilicity. For example, the synthesis of N-protected 3,3-difluoroisonipecotic acid highlights its utility in creating novel amino acid derivatives with potential therapeutic applications (Surmont, Verniest, Thuring, Macdonald, Deroose, & de Kimpe, 2010).
Fluorination Techniques and Derivative Synthesis
Further research into 1-Benzyl-3,3-difluoropiperidine-4,4-diol explores the development of novel fluorination techniques and the synthesis of complex fluorinated compounds. Studies demonstrate the compound's role in the synthesis of 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines, showcasing the methodological advances in functionalizing piperidine derivatives for enhanced biological activity and selectivity in drug development processes (Moens, Verniest, Schrijver, Holte, Thuring, Deroose, & Kimpe, 2012).
Catalysis and Chemical Transformations
The application of 1-Benzyl-3,3-difluoropiperidine-4,4-diol extends into catalysis and chemical transformations, where it serves as a substrate or intermediate in reactions facilitated by metal triflates. This demonstrates the compound's versatility in organic synthesis, particularly in the formation of complex molecular structures that are relevant to pharmaceutical research and development (Noji, Konno, & Ishii, 2007).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-benzyl-3,3-difluoropiperidine-4,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10/h1-5,16-17H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYVXSSPDOWKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(O)O)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725557 | |
Record name | 1-Benzyl-3,3-difluoropiperidine-4,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,3-difluoropiperidine-4,4-diol | |
CAS RN |
1067914-81-1 | |
Record name | 1-Benzyl-3,3-difluoropiperidine-4,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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